molecular formula C8H11N B3427955 (S)-3-(Isopropyl)pyridine CAS No. 6304-18-3

(S)-3-(Isopropyl)pyridine

Cat. No. B3427955
CAS RN: 6304-18-3
M. Wt: 121.18 g/mol
InChI Key: PUACTIIESPYWSI-UHFFFAOYSA-N
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Description

“(S)-3-(Isopropyl)pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is a colorless liquid with a distinct odor, similar to that of ammonia . It’s commonly used as a solvent in various industries, including pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of pyridine derivatives has been explored in various studies. For instance, one study discussed the use of pyridine UV-Vis spectroscopy as a tool to study the acidic properties of solid acids . Another study introduced a strategy for converting carbon–nitrogen atom pairs in pyridines into carbon–carbon atom pairs . This method has potential in the quest for active ingredients for new drugs .


Molecular Structure Analysis

The chemical structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . This unique structure gives pyridine its basic properties . The basicity of pyridine can be attributed to the lone pair of electrons on the nitrogen atom .


Chemical Reactions Analysis

Pyridine and its derivatives have been found to undergo various chemical reactions. For example, pyridine N-oxides and pyrazine N-oxides can react with alkyl, aryl, alkynyl, and vinyl Grignard reagents to give a diverse set of heterocycles .


Physical And Chemical Properties Analysis

Pyridine has a boiling point of approximately 115 degrees Celsius . It is soluble in water and highly soluble in organic solvents . The presence of the nitrogen atom increases the polarity of the molecule, leading to stronger intermolecular forces and a higher boiling point compared to hydrocarbons with similar molecular weights .

Safety And Hazards

Pyridine is toxic and should be handled with caution . Exposure to pyridine may cause harmful health effects, and the effects of exposure depend on the dose, the duration, how you are exposed, personal traits and habits, and whether other chemicals are present .

Future Directions

Recent developments in the synthesis of pyridine derivatives suggest potential future directions in this field. For example, a new strategy for skeletal editing on pyridines has been introduced, which involves converting carbon–nitrogen atom pairs in pyridines into carbon–carbon atom pairs . This method has potential in the quest for new drugs and materials that are often based on such molecule rings .

properties

IUPAC Name

3-propan-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUACTIIESPYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204292
Record name (S)-3-(Isopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Isopropyl)pyridine

CAS RN

55740-80-2, 6304-18-3
Record name (S)-3-(Isopropyl)pyridine
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Record name NSC42616
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Record name (S)-3-(Isopropyl)pyridine
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Record name (S)-3-(isopropyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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